molecular formula C9H8F3NO2 B091127 Methyl m-trifluoromethylcarbanilate CAS No. 18584-93-5

Methyl m-trifluoromethylcarbanilate

Cat. No.: B091127
CAS No.: 18584-93-5
M. Wt: 219.16 g/mol
InChI Key: NRXWBPKDKRPCTE-UHFFFAOYSA-N
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Description

Methyl m-trifluoromethylcarbanilate: is a chemical compound with the molecular formula C9H8F3NO2. It is known for its unique properties and is used primarily in research and development. The compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl m-trifluoromethylcarbanilate can be synthesized through various methods. One common synthetic route involves the reaction of m-trifluoromethylphenyl isocyanate with methanol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using high-purity reagents. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced equipment and technology ensures the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl m-trifluoromethylcarbanilate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl m-trifluoromethylcarbanilate has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl m-trifluoromethylcarbanilate involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Methyl N-(3-trifluoromethylphenyl)carbamate: This compound has a similar structure but may exhibit different chemical and biological properties.

    Methyl 3-(trifluoromethyl)phenylcarbamate: Another closely related compound with comparable applications.

Uniqueness: Methyl m-trifluoromethylcarbanilate is unique due to its specific trifluoromethyl group positioning, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl N-[3-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-8(14)13-7-4-2-3-6(5-7)9(10,11)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXWBPKDKRPCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171801
Record name Methyl m-trifluoromethylcarbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18584-93-5
Record name Methyl m-trifluoromethylcarbanilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018584935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl m-trifluoromethylcarbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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